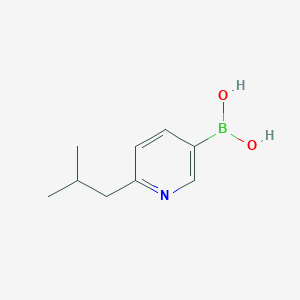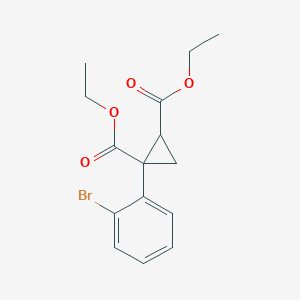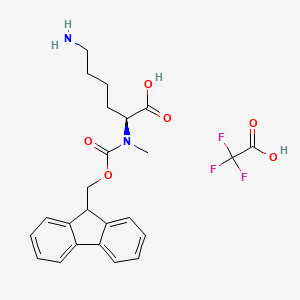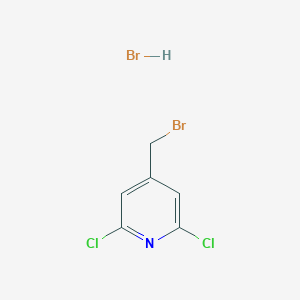
4-(Bromomethyl)-2,6-dichloropyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,6-dichloropyridine hydrobromide is a chemical compound with the molecular formula C6H4Br2Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide typically involves the bromination of 2,6-dichloropyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
For large-scale industrial production, the process can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,6-dichloropyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,6-dichloropyridine hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can also act as an alkylating agent, modifying biological molecules such as DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromopiperidine hydrobromide: Similar in structure but contains a piperidine ring instead of a pyridine ring.
1-Bromo-2-nitrobenzene: Contains a bromine and nitro group on a benzene ring, differing in the aromatic system and substituents.
Uniqueness
4-(Bromomethyl)-2,6-dichloropyridine hydrobromide is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H5Br2Cl2N |
|---|---|
Molekulargewicht |
321.82 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,6-dichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrCl2N.BrH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H |
InChI-Schlüssel |
YDHXOZIHJMBEOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Cl)Cl)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
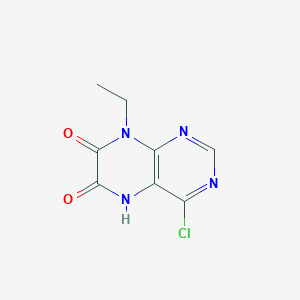
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
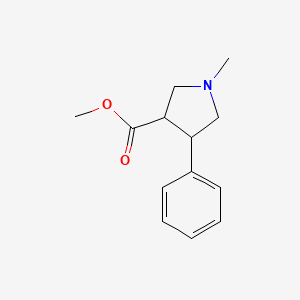

![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
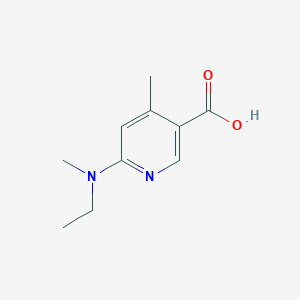
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)


